Patent

US04134919

Procedure details

Citronellol (156 g; 1 mole) and 7.8 g of a copper-chromium oxide catalyst (CuO:Cr2O3 = 50:50 by weight; mainly as CuCr2O4 ; less than 200 mesh, a product of Nikki Chemical Co., Ltd.) were charged into a pressure reactor, and reacted at 230° C under a hydrogen pressure of 2 kg/cm2.G. In about 4 hours, the evolution of hydrogen ended. The amount of hydrogen evolved was 24 liters. The catalyst was separated from the reaction product by filtration, and the residue was distilled under reduced pressure to afford 140 g of a fraction having a boiling point of 82° to 90° C/12 mmHg. This fraction was a mixture of menthone and iso-menthone in a ratio of 6:4 by weight. The theoretical yield was 90%. Also, 7.7 g of thymol boiling at 108° to 110° C/12 mmHg was obtained.

[Compound]

Name

CuCr2O4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

iso-menthone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][CH:7]([CH2:9][CH2:10][OH:11])[CH3:8])[CH3:3].[H][H].C[C@H]1CC(=O)[C@H](C(C)C)CC1.CC1CC(=O)C(C(C)C)CC1>[O-2].[Cr+3].[Cu+2]>[CH:9]1[C:10]([OH:11])=[C:4]([CH:2]([CH3:3])[CH3:1])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

156 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CCCC(C)CCO

|

Step Two

[Compound]

|

Name

|

CuCr2O4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@H](C(=O)C1)C(C)C

|

|

Name

|

iso-menthone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCC(C(=O)C1)C(C)C

|

Step Six

|

Name

|

copper-chromium oxide

|

|

Quantity

|

7.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[Cr+3].[Cu+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

) were charged into a pressure reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted at 230° C under a hydrogen pressure of 2 kg/cm2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst was separated from the reaction product by filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 140 g of a fraction

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

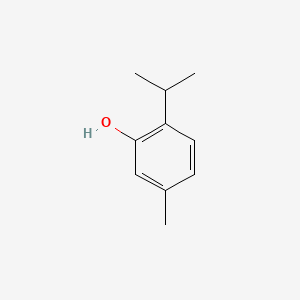

C1=C(C)C=CC(C(C)C)=C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.7 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 5.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |